molecular formula C10H12FNO2 B13335742 2-(4-(Dimethylamino)phenyl)-2-fluoroacetic acid

2-(4-(Dimethylamino)phenyl)-2-fluoroacetic acid

Katalognummer: B13335742
Molekulargewicht: 197.21 g/mol
InChI-Schlüssel: QCDSHQAKOOCCHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(Dimethylamino)phenyl)-2-fluoroacetic acid is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a fluoroacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dimethylamino)phenyl)-2-fluoroacetic acid typically involves the introduction of a fluoroacetic acid group to a dimethylaminophenyl precursor. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluoro group. The resulting intermediate is then subjected to further reactions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(Dimethylamino)phenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(4-(Dimethylamino)phenyl)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 2-(4-(Dimethylamino)phenyl)-2-fluoroacetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluoroacetic acid moiety can engage in covalent modifications of target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-(Dimethylamino)phenyl)acetic acid: Lacks the fluoro group, which may result in different reactivity and biological activity.

    2-(4-(Dimethylamino)phenyl)-2-chloroacetic acid: Contains a chloro group instead of a fluoro group, which can influence its chemical properties and reactivity.

    4-(Dimethylamino)benzoic acid: Lacks the fluoroacetic acid moiety, leading to different applications and properties.

Uniqueness

2-(4-(Dimethylamino)phenyl)-2-fluoroacetic acid is unique due to the presence of both the dimethylamino and fluoroacetic acid groups, which confer distinct chemical and biological properties. The fluoro group can enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C10H12FNO2

Molekulargewicht

197.21 g/mol

IUPAC-Name

2-[4-(dimethylamino)phenyl]-2-fluoroacetic acid

InChI

InChI=1S/C10H12FNO2/c1-12(2)8-5-3-7(4-6-8)9(11)10(13)14/h3-6,9H,1-2H3,(H,13,14)

InChI-Schlüssel

QCDSHQAKOOCCHG-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C(C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.